molecular formula C16H19ClN2O4S3 B3006506 5-chloro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 954607-20-6

5-chloro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B3006506
CAS No.: 954607-20-6
M. Wt: 434.97
InChI Key: GMJHQPBJZNQJSQ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H19ClN2O4S3 and its molecular weight is 434.97. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Enzymatic Activity

One primary area of research focuses on the inhibition of specific enzymes. For instance, certain 1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. These studies highlight the importance of substituent variation on the sulfonamide nitrogen atom for modulating inhibitory potency and selectivity, which is crucial for designing selective enzyme inhibitors (Blank et al., 1980).

Anticonvulsant and Cerebrovasodilatory Effects

Another significant application involves the development of sulfonamide derivatives with potential anticonvulsant and cerebrovasodilatory activities. These compounds, including certain thiophene-2-sulfonamides, have been identified for their ability to selectively increase cerebral blood flow, which may contribute to their anticonvulsant properties without causing significant diuresis (Barnish et al., 1981).

Antioxidant Properties

The synthesis and evaluation of various sulfonamide derivatives have also extended to assessing their antioxidant properties. For instance, the antioxidant potential of anthraquinone analogues, including sulfonamide derivatives, has been explored through in vitro methods, indicating potent antioxidant activity which could have implications for preventing oxidative stress-related diseases (Lakshman et al., 2020).

Anticancer and Apoptotic Induction

Research has further delved into the cytotoxic activities of novel sulfonamide derivatives against various cancer cell lines. These studies reveal the potential of sulfonamides to induce oxidative stress, glutathione depletion, and cytotoxic effects in cancer cells, suggesting their utility as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

Antiviral Activities

Furthermore, the antiviral activities of sulfonamide derivatives have been investigated, with some compounds showing promise against tobacco mosaic virus. This highlights the potential of sulfonamide chemistry in developing new antiviral agents (Chen et al., 2010).

Properties

IUPAC Name

5-chloro-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4S3/c1-2-9-25(20,21)19-8-7-12-3-4-14(10-13(12)11-19)18-26(22,23)16-6-5-15(17)24-16/h3-6,10,18H,2,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJHQPBJZNQJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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